molecular formula C18H21NO3 B2396009 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide CAS No. 1396876-24-6

4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide

Cat. No. B2396009
CAS RN: 1396876-24-6
M. Wt: 299.37
InChI Key: AMQHIEGTJKOURI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides, such as “4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The use of this method offers several advantages including the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .


Molecular Structure Analysis

The molecular structure of “4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide” can be analyzed using various techniques such as X-ray diffraction . Density functional theory (DFT) computations can be used to optimize molecular geometry . The charge transfer properties can be analyzed by frontier molecular orbital analysis .


Chemical Reactions Analysis

Benzamides, like “4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide”, can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of benzoic acids and amines .

Scientific Research Applications

    Synthesis and Characterization: 4EH3PPB can be synthesized using appropriate methods, and its structural parameters can be analyzed using X-ray diffraction techniques . The compound’s crystalline nature and functional groups can be studied to understand its properties.

    Nonlinear Optical Properties: NLO crystals are essential for frequency conversion, laser technology, and optical switching. 4EH3PPB may exhibit third harmonic generation (THG) properties, making it suitable for NLO applications . The Z-scan technique can be used to analyze its THG behavior.

Antibacterial and Antioxidant Activities

While specific studies on 4EH3PPB are limited, related benzamide derivatives have been investigated for their biological activities:

    Antibacterial Activity: N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide derivatives have shown moderate antibacterial activity against bacteria such as E. coli, K. pneumoniae, and S. aureus . Although direct evidence for 4EH3PPB is lacking, exploring its antibacterial potential could be worthwhile.

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-22-16-10-8-15(9-11-16)18(21)19-13-12-17(20)14-6-4-3-5-7-14/h3-11,17,20H,2,12-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQHIEGTJKOURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide

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